molecular formula C9H9BrN2O B3090276 N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide CAS No. 1209459-71-1

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide

Cat. No.: B3090276
CAS No.: 1209459-71-1
M. Wt: 241.08 g/mol
InChI Key: OZRPEDYWQLEFPU-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide is a chemical compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol. This compound has gained significant interest in scientific research due to its potential biological activity and various applications .

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-3-8(5-11-4-7)12-9(13)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRPEDYWQLEFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001250274
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-71-1
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209459-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Bromo-3-pyridinyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001250274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide typically involves the reaction of 5-bromopyridine-3-amine with cyclopropanecarboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloropyridin-3-YL)cyclopropanecarboxamide
  • N-(5-Fluoropyridin-3-YL)cyclopropanecarboxamide
  • N-(5-Iodopyridin-3-YL)cyclopropanecarboxamide

Uniqueness

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research .

Biological Activity

N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide is an organic compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, influencing multiple physiological pathways.

Key Biological Activities

  • Anticancer Activity : The compound has shown promise in modulating pathways related to cancer cell proliferation and survival. Its structural characteristics facilitate interactions with key targets involved in cancer biology.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can reduce the release of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from damage associated with neurodegenerative diseases.

The mechanism of action for this compound is believed to involve its interaction with specific enzymes or receptors. The bromine atom's presence and the cyclopropane ring play crucial roles in determining the compound's binding affinity and specificity, which can modulate biological pathways leading to various physiological effects .

Case Studies and Experimental Results

  • GSK-3β Inhibition : A significant study identified this compound as a competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value indicating potent inhibitory activity. This inhibition is relevant for conditions like Alzheimer's disease, where GSK-3β contributes to neuroinflammation and tau hyperphosphorylation .
  • Cytotoxicity Assessment : In vitro studies assessed cytotoxic effects using mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2). The compound exhibited no significant decrease in cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for further development .

Data Tables

Study FocusIC50 Value (nM)Cell Line TestedObservations
GSK-3β Inhibition70HT-22Effective inhibition without cytotoxicity
Anti-inflammatory Activity-BV-2Reduced NO, IL-6, and TNF-α release
Cytotoxicity in Neuronal Cells>100HT-22High safety margin

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

Compound NameStructure FeaturesUnique Properties
N-(5-Bromopyridin-2-YL)cyclopropanecarboxamideSimilar cyclopropane structureDifferent bromine position may alter activity
N-(6-Chloropyridin-3-YL)cyclopropanecarboxamideChlorine instead of brominePotentially different reactivity
N-(6-Methylpyridin-3-YL)cyclopropanecarboxamideMethyl substitutionAltered lipophilicity affecting absorption

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide
Reactant of Route 2
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N-(5-Bromopyridin-3-YL)cyclopropanecarboxamide

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